molecular formula C24H28N2 B13993312 n,n'-(Benzene-1,4-diyldimethanediyl)bis(2-phenylethanamine) CAS No. 27700-78-3

n,n'-(Benzene-1,4-diyldimethanediyl)bis(2-phenylethanamine)

Katalognummer: B13993312
CAS-Nummer: 27700-78-3
Molekulargewicht: 344.5 g/mol
InChI-Schlüssel: XLKOHAAAFHSBGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n,n’-(Benzene-1,4-diyldimethanediyl)bis(2-phenylethanamine): is a chemical compound with the molecular formula C24H28N2 and a molecular weight of 344.4925 . This compound is characterized by its complex structure, which includes a benzene ring and two phenylethanamine groups connected by a methanediyl bridge. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n,n’-(Benzene-1,4-diyldimethanediyl)bis(2-phenylethanamine) typically involves the reaction of benzene-1,4-diyldimethanediyl chloride with 2-phenylethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of n,n’-(Benzene-1,4-diyldimethanediyl)bis(2-phenylethanamine) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. The industrial production methods may also involve additional purification steps to remove any impurities and achieve the desired level of purity .

Analyse Chemischer Reaktionen

Types of Reactions

n,n’-(Benzene-1,4-diyldimethanediyl)bis(2-phenylethanamine) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

n,n’-(Benzene-1,4-diyldimethanediyl)bis(2-phenylethanamine) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of n,n’-(Benzene-1,4-diyldimethanediyl)bis(2-phenylethanamine) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • n,n’-(Benzene-1,4-diyldimethanediyl)bis(2-phenylethanamine)
  • n,n’-(Benzene-1,3-diyldimethanediyl)bis(2-phenylethanamine)
  • n,n’-(Benzene-1,2-diyldimethanediyl)bis(2-phenylethanamine)

Uniqueness

n,n’-(Benzene-1,4-diyldimethanediyl)bis(2-phenylethanamine) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

27700-78-3

Molekularformel

C24H28N2

Molekulargewicht

344.5 g/mol

IUPAC-Name

2-phenyl-N-[[4-[(2-phenylethylamino)methyl]phenyl]methyl]ethanamine

InChI

InChI=1S/C24H28N2/c1-3-7-21(8-4-1)15-17-25-19-23-11-13-24(14-12-23)20-26-18-16-22-9-5-2-6-10-22/h1-14,25-26H,15-20H2

InChI-Schlüssel

XLKOHAAAFHSBGQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)CNCCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.